n-(4-Methoxybiphenyl-3-yl)acetamide
Description
Properties
CAS No. |
6279-48-7 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(2-methoxy-5-phenylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c1-11(17)16-14-10-13(8-9-15(14)18-2)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) |
InChI Key |
LJCOZTPBSZCOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Methoxybiphenyl 3 Yl Acetamide and Analogs
Strategic Approaches to Biphenyl (B1667301) Scaffold Construction
The formation of the biphenyl core is a critical step in the synthesis of n-(4-methoxybiphenyl-3-yl)acetamide. This is most effectively achieved through carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling reactions being the most prominent and versatile methods.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have become indispensable in modern organic synthesis for their efficiency and functional group tolerance in creating carbon-carbon bonds. wikipedia.orgnumberanalytics.com
The Suzuki-Miyaura coupling reaction stands out as a powerful and widely used method for the synthesis of biphenyl compounds. gre.ac.uk This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. uliege.bekochi-tech.ac.jp For the synthesis of the this compound precursor, 4-methoxy-3-biphenylamine, a common strategy involves the coupling of a substituted aniline (B41778) with a methoxyphenylboronic acid.
A general approach involves the reaction of a bromoaniline derivative with an appropriate boronic acid. For instance, the coupling of 4-bromoaniline (B143363) with 3-methoxyphenylboronic acid in the presence of a palladium catalyst, such as Pd2(dba)3, and a suitable ligand, like P(t-Bu)3, can yield the desired biphenylamine intermediate. uliege.be The choice of base, solvent, and reaction temperature is crucial for optimizing the reaction yield. chemicalbook.comgoogle.com Electron-withdrawing groups on the arylboronic acid have been observed to sometimes enhance the reaction rate in couplings with electron-rich bromoanilines. uliege.be
| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromoaniline | 3-Methoxyphenylboronic acid | Pd2(dba)3 | P(t-Bu)3 | K2CO3 | Ethanol | 80 | Not specified | uliege.be |
| Substituted Bromoarylamide | 1-Naphthaleneboronic acid | Pd2(dba)3 | L7 (chiral monophosphine) | K3PO4 | THF | 50 | up to 99 | beilstein-journals.org |
| 4-Bromoanisole | Phenylboronic acid | Pd/MN100 | - | NaOH, K2CO3, or Na2CO3 | Ethanol/Water | 50-75 | High | google.com |
Other Carbon-Carbon Bond-Forming Reactions
While the Suzuki-Miyaura coupling is highly prevalent, other methods for constructing the biphenyl scaffold exist. The Buchwald-Hartwig amination, for example, is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, which can be a key step in synthesizing the amine precursor to the final product. wikipedia.orgnumberanalytics.com This reaction typically couples an aryl halide with an amine. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of aryl halides and amines under milder conditions. wikipedia.orgacs.org
Amide Bond Formation Techniques for Acetamide (B32628) Moiety Introduction
Once the 4-methoxy-3-biphenylamine core is synthesized, the final step is the introduction of the acetamide group. This is typically achieved through acylation of the amine.
Nucleophilic Acyl Substitution Reactions
The formation of an amide bond is fundamentally a nucleophilic acyl substitution reaction. ncert.nic.innumberanalytics.com This involves the attack of the nucleophilic amine on an activated carboxylic acid derivative. numberanalytics.com A variety of reagents and methods have been developed to facilitate this transformation efficiently.
Direct condensation of a carboxylic acid and an amine is possible but often requires harsh conditions like high temperatures or the use of dehydrating agents. numberanalytics.com More commonly, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com
Acyl Halogenide-Mediated Amidation
A straightforward and widely used method for amide synthesis is the reaction of an amine with an acyl halide, such as acetyl chloride. orgoreview.comyoutube.com This reaction, often referred to as acylation, is a type of nucleophilic acyl substitution. ncert.nic.in The reaction between an amine and an acyl chloride is typically rapid and exothermic. chemguide.co.uk
The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton from the nitrogen atom. chemguide.co.uk To neutralize the hydrogen chloride byproduct, the reaction is often carried out in the presence of a base, such as pyridine, or by using two equivalents of the amine. ncert.nic.inorgoreview.com
For the synthesis of this compound, 4-methoxy-3-biphenylamine would be treated with acetyl chloride or acetic anhydride (B1165640). A study describes the synthesis of a similar compound, 2-chloro-N-(4-methoxyphenyl)acetamide, where p-anisidine (B42471) was reacted with chloroacetyl chloride, yielding the product in high yield. researchgate.net
| Amine | Acylating Agent | Base (if applicable) | Solvent | General Conditions | Reference |
|---|---|---|---|---|---|
| Primary or Secondary Amine | Acetyl Chloride | Pyridine or excess amine | Dichloromethane (B109758), THF, etc. | Often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction. | ncert.nic.inorgoreview.com |
| p-Anisidine | Chloroacetyl chloride | Not specified | Not specified | Yielded 80% of 2-chloro-N-(4-methoxyphenyl)acetamide. | researchgate.net |
Direct Amidation with Acetic Anhydride
A primary and straightforward method for the synthesis of acetamides is the direct acylation of an amine with acetic anhydride. In a typical procedure for a related compound, N-(4-methoxy-3-nitrophenyl)acetamide, the starting material, 4-methoxy-3-nitroaniline, is refluxed with a molar excess of acetic anhydride in glacial acetic acid for a period of two hours. Following the reaction, the mixture is dried under a vacuum, and the resulting residue is purified through recrystallization. nih.gov
Another general laboratory method involves dissolving the parent aniline, such as 4-methoxyaniline, in a solvent like dichloromethane (DCM). Acetic anhydride is then added, and the reaction mixture is stirred at room temperature. rsc.org The progress can be monitored using thin-layer chromatography (TLC). Upon completion, the mixture is washed with a saturated sodium carbonate solution, the organic layer is dried, and the solvent is removed to yield the N-aryl acetamide. rsc.org
The underlying mechanism of this reaction involves the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of acetic anhydride. This addition leads to a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate (B1210297) anion as a leaving group and forming the stable amide bond, which results in the final acetamide product. youtube.com
Targeted Functionalization and Derivatization Strategies
The biphenyl-acetamide scaffold allows for extensive modification to explore structure-activity relationships. Strategies focus on introducing a variety of substituents onto the aromatic rings to modulate the compound's properties.
Introduction of Methoxy (B1213986) Groups and Other Substituents
The introduction of functional groups is a key strategy in medicinal chemistry. For instance, the synthesis of N-(4-methoxy-3-nitrophenyl)acetamide demonstrates the addition of a nitro group to the methoxy-substituted ring through the acetylation of 4-methoxy-3-nitroaniline. nih.govresearchgate.net This nitrated derivative provides a handle for further chemical transformations. The methoxy group itself is a critical substituent, and its presence is confirmed by its near co-planar orientation with the phenyl ring in crystal structures. nih.gov
The versatility of the acetamide structure is further shown in the synthesis of derivatives containing thiazole (B1198619) moieties, which can be introduced into the amide scaffold to create new series of compounds with potential biological activities. nih.gov
Synthesis of Chloro- and Fluoro-Substituted Methoxybiphenyl-Acetamide Derivatives
The incorporation of halogen atoms, particularly chlorine and fluorine, is a common tactic in drug design. The synthesis of halogenated acetamide derivatives often starts with a corresponding halogenated aniline. For example, the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide begins with 4-fluoro-N-isopropylbenzenamine, which is reacted with 2-(methylthio)acetyl chloride in acetonitrile (B52724) with triethylamine (B128534) as a base. iucr.org
This initial product is then oxidized to yield the final methylsulfonyl acetamide. iucr.org This multi-step process illustrates a reliable pathway to introduce fluorine onto the phenyl ring of an acetamide structure. Similarly, other fluoro-substituted derivatives, such as N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, have been synthesized, demonstrating the integration of fluorine into more complex heterocyclic systems linked to the phenylacetamide core. nih.gov
Modern Synthetic Enhancements
To improve efficiency, yield, and environmental footprint, modern synthetic techniques are increasingly employed in the preparation of this compound and its analogs.
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields. rsc.org In the context of acetamide synthesis, microwave energy can be used to efficiently drive the condensation of an amine with an acylating agent. For example, the synthesis of enaminones, which are related nitrogen-containing compounds, can be achieved by irradiating a mixture of a dione (B5365651) and an amine in a domestic microwave oven, often without the need for a solvent. rsc.org This approach offers a greener alternative to conventional heating methods, aligning with the principles of sustainable chemistry.
Advanced Characterization and Structural Elucidation in Research
Spectroscopic Analysis for Compound Verification and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. While specific experimental data for N-(4-methoxybiphenyl-3-yl)acetamide is not publicly available, the expected chemical shifts for both ¹H and ¹³C NMR can be predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the two phenyl rings, the methoxy (B1213986) group protons, and the acetamido group protons. The protons on the substituted biphenyl (B1667301) core will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The methoxy group should appear as a sharp singlet, typically downfield, while the methyl protons of the acetamide (B32628) group will also present as a singlet. The amide proton (N-H) will likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound is expected to display 15 distinct signals, corresponding to each carbon atom in its asymmetric structure. The carbonyl carbon of the acetamide group will be found significantly downfield. The carbons of the biphenyl rings will appear in the aromatic region, with their specific shifts influenced by the methoxy and acetamido substituents. The methoxy carbon and the acetamide methyl carbon will be observed in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may differ from experimental results.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | ~6.8 - 8.0 | ~110 - 160 |
| Methoxy (O-CH₃) Protons/Carbon | ~3.9 | ~55 - 60 |
| Acetamide (N-H) Proton | ~7.5 - 8.5 (broad) | N/A |
| Acetamide (CO-CH₃) Protons/Carbon | ~2.2 | ~20 - 25 |
| Acetamide Carbonyl (C=O) Carbon | N/A | ~168 - 172 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, recorded as a solid in a KBr pellet, displays characteristic absorption bands that confirm its structure. nist.gov
Key absorptions include a strong band for the N-H stretching vibration of the secondary amide, typically observed in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) gives rise to a very strong absorption around 1660-1680 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) are also expected in the 1550-1640 cm⁻¹ region. Furthermore, the C-O stretching of the aryl ether (methoxy group) will show a strong band around 1250 cm⁻¹. The aromatic C-H and C=C stretching vibrations will be present in their characteristic regions of the spectrum. nist.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretching | ~3300 - 3100 | Strong |
| Aromatic C-H | Stretching | ~3100 - 3000 | Medium-Weak |
| Aliphatic C-H (in CH₃) | Stretching | ~3000 - 2850 | Medium-Weak |
| Amide Carbonyl (C=O) | Stretching (Amide I) | ~1680 - 1660 | Very Strong |
| Aromatic C=C | Stretching | ~1600, ~1480 | Medium-Variable |
| Amide N-H Bend / C-N Stretch | (Amide II) | ~1550 - 1640 | Strong |
| Aryl Ether C-O | Asymmetric Stretching | ~1250 | Strong |
Mass Spectrometry (MS, including HR-MS and LCMS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₁₅H₁₅NO₂), the expected molecular weight is approximately 241.29 g/mol . nist.govguidechem.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass. High-Resolution Mass Spectrometry (HR-MS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement.
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the publicly accessible literature. However, analysis of a closely related compound, N-(4-methoxy-3-nitrophenyl)acetamide, reveals that the methoxy and acetamide groups are nearly coplanar with the phenyl ring to which they are attached. researchgate.net A similar planarity would be expected for this compound. A key structural parameter in biphenyl systems is the dihedral angle between the two phenyl rings, which would be precisely determined by a single-crystal X-ray analysis.
Solid-State Crystallographic Studies for Isomeric and Substituted Biphenyl Systems
The solid-state conformation of biphenyl and its derivatives is a subject of significant research interest. The degree of twisting between the two phenyl rings, known as the torsional or dihedral angle, is influenced by the nature and position of substituents. In the solid state, this angle is a balance between intramolecular steric effects and intermolecular packing forces within the crystal lattice.
Studies on various substituted biphenyls have shown that substituents can significantly impact the molecular conformation. nih.gov For instance, bulky groups at the ortho positions can force a large dihedral angle, while intermolecular forces like hydrogen bonding can promote a more planar conformation. In the case of this compound, the acetamido group is capable of forming intermolecular hydrogen bonds, which would play a significant role in the crystal packing. The interplay between the steric hindrance of the substituents and the stabilizing effect of hydrogen bonds would ultimately determine the solid-state structure. Research on other biphenyl systems has demonstrated that even in the absence of bulky ortho groups, the solid-state structure can deviate from planarity due to crystal packing effects. nih.gov
Computational and Chemoinformatic Approaches to N 4 Methoxybiphenyl 3 Yl Acetamide Research
Molecular Modeling and Simulation
Molecular modeling and simulation offer a microscopic view of molecular systems, enabling the study of complex biological and chemical phenomena that are often difficult to observe experimentally. These methods are crucial for predicting how a ligand like n-(4-methoxybiphenyl-3-yl)acetamide might interact with biological targets or how it behaves in different environments.
Molecular Docking Investigations (e.g., Protein-Ligand Interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com This method is widely used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a protein.
While direct docking studies on this compound are not prominent in the literature, research on analogous N-aryl acetamide (B32628) derivatives highlights the potential of this class of compounds to interact with various biological targets. For instance, studies on N-aryl-2-(N-disubstituted) acetamide compounds have identified them as potential inhibitors of neurodegenerative enzymes like monoamine oxidase (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov
In a representative study, various aryl chloroacetamide derivatives were docked against microbial protein targets such as DNA gyrase and N-myristoyl transferase to evaluate their potential as antimicrobial agents. ukaazpublications.com The docking scores, which represent the binding affinity, are crucial in identifying promising candidates for further development. For example, the binding affinities of certain aryl chloroacetamide derivatives against selected microbial proteins are presented below. ukaazpublications.com
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| Aryl Chloroacetamide F3 | DNA gyrase | -7.8 |
| Aryl Chloroacetamide F5 | DNA gyrase | -7.5 |
| Aryl Chloroacetamide F7 | N-myristoyl transferase | -8.2 |
| Standard Ligand | N-myristoyl transferase | -7.9 |
This table presents molecular docking results for aryl chloroacetamide derivatives against microbial protein targets. The binding affinity is a measure of the strength of the interaction between the ligand and the protein.
The interactions typically observed in such complexes involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking between the aromatic rings of the ligand and the protein's amino acid residues. For a molecule like this compound, the biphenyl (B1667301) moiety and the methoxy (B1213986) and acetamide groups would be expected to play significant roles in forming these interactions.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by simulating the motion of atoms and molecules over time. This technique allows for the assessment of the conformational stability of a ligand within a protein's binding site and the flexibility of the protein itself.
MD simulations on biphenyl-based systems have been conducted to understand their structural and dynamic properties. For example, simulations of solid biphenyl have revealed temperature-dependent changes in the torsion angle between the two phenyl rings. tandfonline.com These studies show that the biphenyl unit is not rigid and can adopt different conformations, a factor that is critical for its interaction with a binding site. tandfonline.com
In the context of this compound bound to a protein, an MD simulation would typically be performed after a molecular docking study. The simulation would reveal the stability of the predicted binding pose. Key parameters to monitor include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. A stable binding complex would be characterized by a low and converging RMSD value for the ligand over the simulation time.
A study on 4',5-di-substituted biphenyl acetic acid derivatives as anti-inflammatory agents employed MD simulations to confirm the stability of the ligand-protein complex with the COX-2 enzyme. researchgate.net The results showed that the conformation of the most active molecule within the binding pocket remained stable throughout the simulation, validating the docking results. researchgate.net
Binding Free Energy Calculations
Calculating the binding free energy of a ligand to its target is a key goal in computational drug design as it directly relates to the ligand's potency. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are commonly used for this purpose.
The MM/GBSA method calculates the binding free energy by combining molecular mechanics energies with a continuum solvent model. It is often used to re-score docking poses and can provide a more accurate estimation of binding affinity than docking scores alone. For instance, in a study of N-aryl-2-(N-disubstituted) acetamide compounds, MM/GBSA calculations were used to refine the binding free energy of the docked ligands. nih.gov
FEP is a more rigorous and computationally expensive method that calculates the free energy difference between two states by "alchemically" transforming one molecule into another over a series of small steps. nih.gov This method has been successfully used to predict the binding affinities of a diverse set of inhibitors for bromodomain-containing protein 4 (BRD4), achieving a mean absolute error of 0.6 kcal/mol. rsc.orgresearchgate.net For flexible protein-ligand systems like the p53-MDM2 complex, integrating FEP with free energy landscape methods has been shown to improve the accuracy of binding free energy predictions. nih.gov
A hypothetical binding free energy calculation for this compound would involve simulating the ligand both in the protein's binding site and free in solution to compute the difference in free energy.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. This information is invaluable for predicting its reactivity, spectroscopic properties, and various physicochemical parameters.
DFT studies on related acetamide and biphenyl derivatives have been performed to investigate their molecular geometry, vibrational frequencies, and electronic properties. nih.govbohrium.comajchem-a.com For this compound, a DFT study would begin with the optimization of its molecular geometry to find the most stable conformation. From this optimized structure, various electronic properties can be calculated.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
In a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations were used to determine the HOMO and LUMO energies. ajchem-a.com The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. ajchem-a.com For this compound, the HOMO is likely to be distributed over the electron-rich methoxy-substituted phenyl ring, while the LUMO may be located on the acetamide group or the other phenyl ring, depending on the electronic effects of the substituents.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.62 | -1.71 | 4.91 |
| o-acetamide derivative | -6.89 | -1.54 | 5.35 |
| 2MPAEMA | -6.78 | -1.89 | 4.89 |
This table presents the calculated HOMO and LUMO energies and the resulting energy gap for some acetamide and oxadiazole derivatives, illustrating how these values are used to assess chemical reactivity. ajchem-a.comresearchgate.net
Determination of Local and Global Electrophilicity/Nucleophilicity Indexes
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's electrophilicity and nucleophilicity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ) measures the ability of a molecule to attract electrons.
Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
A study on polychlorinated biphenyls used these descriptors to explain their reactivity in nucleophilic and electrophilic substitution reactions. nih.gov It was found that interactions in the nucleophilic substitution mechanism were most effective for highly chlorinated substrates, which act as hard acids. nih.gov
For this compound, these indexes would provide a quantitative measure of its reactivity, helping to predict its behavior in chemical reactions and its potential to interact with biological nucleophiles or electrophiles. The inherent chemical neutrality of the biphenyl core often requires the introduction of electrophilic or nucleophilic moieties to enhance its reactivity and biological activity. researchgate.net
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity Index (ω) (eV) |
| 2-(2-aryl amino) phenyl acetamide derivative 1 | 3.98 | 2.54 | 3.11 |
| 2-(2-aryl amino) phenyl acetamide derivative 2 | 3.87 | 2.65 | 2.82 |
| 2-(2-aryl amino) phenyl acetamide derivative 3 | 4.12 | 2.43 | 3.49 |
This table showcases calculated global reactivity descriptors for a series of 2-(2-aryl amino) phenyl acetamide derivatives, providing insights into their electronic properties and reactivity. chemprob.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for understanding the reactive behavior of a molecule, as it illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule.
The resulting map is typically color-coded, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue representing areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow shades denote regions with intermediate electrostatic potential.
MEP analysis can provide insights into a molecule's reactivity, intermolecular interactions, and potential binding sites for biological targets. nih.gov For instance, in drug design, identifying the electrophilic and nucleophilic regions on a molecule can help in understanding its interaction with a protein's active site. nih.gov
Theoretical Prediction of Spectroscopic Data (IR, UV-Vis)
Computational chemistry offers powerful methods for the theoretical prediction of spectroscopic data, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions are highly valuable for complementing experimental findings, aiding in the structural elucidation of new compounds, and interpreting experimental spectra. Density Functional Theory (DFT) is a commonly employed method for these calculations. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. scielo.org.za These frequencies correspond to the various vibrational modes of the chemical bonds within the molecule, such as stretching, bending, and rocking. nih.gov By comparing the calculated vibrational frequencies with an experimental FT-IR spectrum, researchers can assign the observed absorption bands to specific functional groups and vibrational modes. scielo.org.zanih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: Theoretical UV-Vis spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the electronic transitions between molecular orbitals, specifically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other excited states. nih.gov The calculated transition energies and oscillator strengths correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum. nih.gov
Detailed theoretical predictions for the IR and UV-Vis spectra of this compound are not currently available in published literature. The table below is a template that would be populated with data from such theoretical studies.
Table 1: Theoretical Spectroscopic Data for this compound (Template)
| Parameter | Predicted Value |
|---|---|
| IR Spectroscopy | |
| N-H Stretch (cm⁻¹) | Data not available |
| C=O Stretch (cm⁻¹) | Data not available |
| C-N Stretch (cm⁻¹) | Data not available |
| C-O-C Stretch (cm⁻¹) | Data not available |
| Aromatic C-H Stretch (cm⁻¹) | Data not available |
| UV-Vis Spectroscopy | |
| λmax (nm) | Data not available |
| Electronic Transition | Data not available |
This table is a template. Specific theoretical data for this compound is not available in the public domain.
Chemoinformatic Tools in Compound Discovery and Analysis
Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. These tools are increasingly used in drug discovery to analyze large datasets, predict compound properties, and identify potential therapeutic candidates.
Application of Graph Neural Networks (GNNs) in Therapeutic Discovery
The applications of GNNs in therapeutic discovery are extensive and include:
Molecular Property Prediction: GNNs can be trained to predict various physicochemical and biological properties of molecules, such as solubility, toxicity, and binding affinity to a specific target. frontiersin.orggithub.com
Drug-Target Interaction Prediction: By learning from known drug-target interactions, GNNs can predict potential new interactions, which is a crucial step in identifying the mechanism of action of a compound and in drug repurposing. nih.govgithub.com
Virtual Screening: GNNs can be used to screen large compound libraries to identify molecules that are likely to be active against a particular biological target, thus prioritizing candidates for experimental testing. arxiv.org
Drug Repurposing: GNNs can identify new therapeutic uses for existing drugs by analyzing their interactions with a wide range of biological targets. nih.gov
De Novo Drug Design: Generative GNN models can be used to design entirely new molecules with desired properties. arxiv.org
For a compound like this compound, a GNN could be trained on a dataset of similar molecules with known biological activities to predict its potential therapeutic applications. The GNN would learn the relationship between the compound's structural features (the methoxy group, the biphenyl core, and the acetamide substituent) and its activity.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide |
Molecular and Cellular Mechanisms of Action for N 4 Methoxybiphenyl 3 Yl Acetamide and Analogs
Effects on Cellular Processes
The modulation of protein function by biphenyl (B1667301) acetamide (B32628) analogs leads to significant effects on a variety of fundamental cellular activities.
Specific data on the interaction of n-(4-Methoxybiphenyl-3-yl)acetamide with ion channels is not available. However, a related compound, 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (DSP-0565), has been identified as a promising broad-spectrum anti-epileptic drug candidate. nih.gov This finding suggests that certain biphenyl acetamide derivatives may exert their therapeutic effects through the modulation of ion channels, a common mechanism of action for anti-epileptic medications which often target voltage-gated sodium channels.
The PI3K/AKT/mTOR signaling cascade is a master regulator of cellular growth, proliferation, and survival. Recent research has indicated that some novel biphenyl derivatives can suppress the AKT/mTOR signaling pathway. bioworld.com These compounds were found to bind to Programmed death-ligand 1 (PD-L1), which in turn leads to the inhibition of downstream signaling through AKT and mTOR. bioworld.com This provides a potential mechanism by which certain biphenyl derivatives may exert regulatory control over cellular phosphorylation events.
The targeted inhibition of key cellular proteins by biphenyl acetamide derivatives can result in decreased cell viability and proliferation, an effect of particular interest in oncology research.
Biphenylamide derivatives that function as inhibitors of the Hsp90 C-terminus have demonstrated anti-proliferative effects in breast cancer cell lines, an activity directly correlated with Hsp90 inhibition. nih.gov
In a separate study, newly developed biphenyl compounds were shown to trigger apoptosis in MDA-MB-231 breast cancer cells, with the most effective compound exhibiting an IC50 value of 2.68 ± 0.27 µM. bioworld.com
Interactive Data Table: Biological Activities of this compound Analogs
| Compound Class | Target/Process | Observed Effect | Reference Compound Example |
|---|---|---|---|
| Biphenyl Amides | p38α MAP Kinase | Inhibition | Not specified in provided results |
| Biaryl Acetamides | Sphingosine (B13886) Kinase-2 | Selective Inhibition | Not specified in provided results |
| Acetamide Derivative | FLT3-ITD Mutant | Potent Inhibition | N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide researchgate.net |
| Acetamide Derivative | Aurora Kinase B | Selective Inhibition | N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide nih.gov |
| Biphenyl Derivative | AKT/mTOR Pathway | Inhibition | Not specified in provided results |
| Biphenylamide Derivative | Hsp90 | Anti-proliferative | Not specified in provided results |
| Biphenyl Derivative | Apoptosis Induction | IC50 = 2.68 µM | Not specified in provided results |
| Biphenyl Acetamide | Anti-convulsant | Broad-spectrum activity | 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (DSP-0565) nih.gov |
| Hydroxamate Derivative | Anthrax Lethal Factor | Inhibition | (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide nih.govnih.gov |
Preclinical Biological Evaluation and Therapeutic Potential of Biphenyl Acetamide Scaffolds
In Vitro Efficacy Assessments
In vitro studies are fundamental in the early stages of drug discovery to determine the biological activity of a compound at a cellular and molecular level.
Cytotoxicity Profiling in Human Cancer Cell Lines
A critical initial step in evaluating the therapeutic potential of a novel compound is to assess its cytotoxic effects against a panel of human cancer cell lines. This provides insights into its potential as an anti-cancer agent and its spectrum of activity. For a compound like n-(4-Methoxybiphenyl-3-yl)acetamide, this would typically involve determining the half-maximal inhibitory concentration (IC₅₀) in various cell lines.
Table 1: Illustrative Cytotoxicity Profile (Hypothetical Data)
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| PANC-1 | Pancreatic Cancer | Data not available |
| HepG2 | Liver Cancer | Data not available |
| MCF7 | Breast Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
This table is for illustrative purposes only. No experimental data for this compound was found.
Enzyme Activity Inhibition Assays
Many therapeutic agents function by inhibiting specific enzymes that are crucial for disease progression. Assays to measure the inhibition of such enzymes are therefore a key component of preclinical evaluation. The selection of enzymes would be guided by the therapeutic hypothesis for the biphenyl-acetamide scaffold.
RNA Binding Assays
The ability of small molecules to bind to specific RNA structures has emerged as a promising area of drug discovery. RNA binding assays would be employed to determine if this compound interacts with therapeutically relevant RNA targets, which could be implicated in various diseases.
Ion Current Measurements in Cellular Models
Ion channels are important drug targets, particularly in cardiovascular and neurological diseases. Electrophysiological techniques, such as patch-clamp recordings, would be used to measure the effect of this compound on ion currents in relevant cellular models to assess its potential as a modulator of ion channel activity.
Cellular Phosphorylation Assays
Cellular signaling pathways are often dysregulated in diseases like cancer, and protein phosphorylation is a key regulatory mechanism in these pathways. Assays to measure changes in the phosphorylation status of key signaling proteins upon treatment with this compound would provide insights into its mechanism of action.
In Vivo Preclinical Models for Efficacy Evaluation
Following promising in vitro results, the efficacy of a compound is evaluated in living organisms. These in vivo models are designed to mimic human diseases and provide a more comprehensive understanding of a compound's therapeutic potential. For a compound like this compound, this could involve xenograft models of cancer or other relevant disease models, where tumor growth or other disease-specific parameters would be monitored following administration of the compound. As with the in vitro data, no in vivo preclinical efficacy studies for this compound have been identified in the public domain.
Rodent Models for Specific Pharmacological Activities (e.g., Anticonvulsant)
The search for new antiepileptic drugs often involves screening compounds in established rodent models of seizures. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are two of the most widely used models to identify compounds with potential anticonvulsant activity. The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.
Studies on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that these compounds can exhibit significant anticonvulsant effects. nih.gov For instance, in one study, several derivatives were effective in the MES screen. The most active compound, 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione, provided protection against electrically induced seizures. mdpi.com
The anticonvulsant activity of these scaffolds is often linked to their chemical structure. For example, research on 3-(trifluoromethyl)anilide derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide indicated notable protection in the MES test. nih.gov Similarly, studies on (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides have identified compounds with broad-spectrum anticonvulsant properties in MES, scPTZ, and 6 Hz seizure models. nih.gov The 6 Hz test is particularly relevant as it can identify compounds effective against therapy-resistant partial seizures.
The following table summarizes representative data from preclinical anticonvulsant screening of acetamide (B32628) derivatives, illustrating the type of findings in these studies.
| Compound Type | Rodent Model | Activity | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES test (mice) | Protection against seizures | nih.gov |
| 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione | MES test (mice) | Active at 30 mg/kg | mdpi.com |
| 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MES and 6 Hz tests (mice) | Significant anticonvulsant protection | nih.gov |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | MES, 6 Hz, scPTZ tests (mice) | Broad-spectrum anticonvulsant activity | nih.gov |
This table is for illustrative purposes and shows the types of data generated in preclinical anticonvulsant studies of related acetamide scaffolds.
Drosophila Models of Neurodegenerative Diseases (e.g., Amyotrophic Lateral Sclerosis)
The fruit fly, Drosophila melanogaster, has emerged as a powerful genetic model organism for studying the mechanisms of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and for screening potential therapeutic compounds. nih.govmdpi.com Researchers can create Drosophila models of ALS by expressing human genes known to be associated with the disease, such as those encoding for superoxide (B77818) dismutase 1 (SOD1), TAR DNA-binding protein 43 (TDP-43), and Fused in Sarcoma (FUS). mdpi.comiomcworld.org
These transgenic flies often exhibit phenotypes that mimic aspects of human ALS, including locomotor dysfunction, reduced lifespan, and degeneration of motor neurons. mdpi.com These observable traits provide a basis for screening large libraries of chemical compounds to identify molecules that can alleviate these disease-related symptoms. The relatively short lifespan and rapid breeding cycle of Drosophila make it an efficient tool for such large-scale screens. mdpi.com
For example, a Drosophila model of ALS based on the expression of human TDP-43 has been used to screen for compounds that can rescue the associated neurotoxicity. iomcworld.org This approach allows for the identification of drug candidates that may have neuroprotective effects. Similarly, Drosophila models expressing mutant FUS have been used to test the therapeutic benefits of small molecules. core.ac.uk
The table below illustrates the application of Drosophila models in ALS research and drug discovery.
| Drosophila Model | Key Feature | Application in Research | Reference |
| TDP-43 overexpression | Neurotoxicity and lethality | In vivo screening of FDA-approved drugs | iomcworld.org |
| FUS overexpression | Locomotor deficits, shortened lifespan | Testing the efficacy of bioactive small molecules | core.ac.uk |
| SOD1, C9ORF72, FUS, TDP-43 models | Recapitulation of ALS pathological traits | Screening for genetic modifiers and neuroprotective molecules | nih.gov |
This table demonstrates the utility of Drosophila models in preclinical research for neurodegenerative diseases.
Human Tumor Xenograft Models in Mice for Antitumor Activity
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. These models allow for the in vivo evaluation of the antitumor efficacy of new chemical entities. The growth of the implanted tumor can be monitored over time, and the effect of a test compound on tumor growth can be quantified.
Biphenyl (B1667301) compounds have been investigated for their potential as anticancer agents. For instance, a recent study reported on the design and synthesis of biphenyl derivatives that target the programmed death-ligand 1 (PD-L1). In a human breast cancer xenograft model (MDA-MB-231 cells in nude mice), one of these compounds demonstrated a significant reduction in tumor growth. bioworld.com
Another study focused on hydroxylated biphenyl compounds and their anticancer activity against malignant melanoma. mdpi.com While this study did not use a xenograft model, it highlighted the potential of the biphenyl scaffold in cancer therapy. The evaluation of such compounds in xenograft models would be a logical next step to confirm their in vivo efficacy. The antitumor activity in xenograft models is often correlated with clinical response, making these studies a critical step in the drug development pipeline. researchgate.net
The following table provides an example of the kind of data generated from human tumor xenograft studies of biphenyl derivatives.
| Compound Class | Xenograft Model | Outcome | Reference |
| Biphenyl derivatives targeting PD-L1 | MDA-MB-231 (breast cancer) in nude mice | Inhibition of tumor growth | bioworld.com |
This table is for illustrative purposes to show the application of xenograft models in evaluating the antitumor potential of biphenyl compounds.
Structure Activity Relationship Sar and Rational Design in N 4 Methoxybiphenyl 3 Yl Acetamide Research
Systematic Modification of Biphenyl-Acetamide Scaffold
The biphenyl-acetamide core of n-(4-methoxybiphenyl-3-yl)acetamide offers multiple sites for chemical modification. These modifications are typically carried out systematically to establish clear structure-activity relationships (SAR). The primary areas for modification include the two phenyl rings of the biphenyl (B1667301) system and the acetamide (B32628) side chain.
One common strategy involves altering the substitution pattern on the biphenyl rings. This can include changing the position and nature of the substituents. For instance, the methoxy (B1213986) group at the 4-position and the acetamido group at the 3-position of one of the phenyl rings are key features of the parent compound. Researchers can synthesize analogs by moving these groups to other positions on the ring or by introducing additional substituents, such as halogens or alkyl groups. The flexibility of the biphenyl ring system allows it to adopt different conformations, which can be influenced by the presence of substituents, thereby affecting binding to a biological target. nih.gov
Another avenue for modification is the acetamide group itself. The amide bond can be replaced with other functional groups, such as sulfonamides or reversed amides, to explore different electronic and hydrogen-bonding properties. The terminal methyl group of the acetamide can also be substituted with larger alkyl or aryl groups to probe for additional binding pockets. For example, in the development of broad-spectrum antiepileptic drugs, the replacement of a sulfonamide group with an acetamide group on a biphenyl scaffold led to the identification of a potent new candidate. nih.gov This highlights how modifications to the side chain can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. nih.gov
Identification of Key Pharmacophores and Efficacy Determinants
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the biphenyl-acetamide class of compounds, the key pharmacophoric elements generally include:
The Biphenyl Core: This lipophilic scaffold is crucial for orienting the other functional groups in the correct spatial arrangement for target binding. nih.gov The ability of the two phenyl rings to rotate relative to each other provides conformational flexibility, which can be advantageous for fitting into a binding site. nih.gov
Hydrogen Bond Donors and Acceptors: The acetamide group is a critical pharmacophoric feature, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. These interactions are often essential for anchoring the molecule within the active site of a protein.
Aromatic and Hydrophobic Regions: The two phenyl rings provide significant hydrophobic surfaces that can engage in van der Waals interactions or pi-stacking with aromatic amino acid residues in the binding pocket of a target protein.
The identification of these pharmacophores is often achieved through a combination of synthesizing and testing a series of analogs, followed by computational modeling and molecular docking studies to visualize how the molecules interact with their biological targets.
Impact of Substituent Variation on Biological Activity and Selectivity
The type and position of substituents on the biphenyl-acetamide scaffold have a profound impact on biological activity and selectivity. Selectivity is a crucial aspect of drug design, as it minimizes off-target effects.
Studies on related acetamide-sulfonamide scaffolds have shown that even small changes in substitution can lead to significant differences in inhibitory activity. For instance, in a series of urease inhibitors, compounds with a fluoro-substituted biphenyl group on the acetamide side showed different activity profiles compared to those with a phenyl-alkyl group. scbt.com This demonstrates that the nature of the substituent on the biphenyl ring directly influences the compound's potency.
The position of substituents is equally important. For example, research on biphenyl derivatives as Hsp90 inhibitors revealed that a para-para substitution pattern on the biphenyl moiety resulted in superior inhibitory activity compared to para-meta or meta-meta substitutions. nih.gov This suggests that the specific orientation of the phenyl rings, dictated by the substitution pattern, is critical for optimal interaction with the target protein.
In the context of this compound, the relative positions of the methoxy and acetamido groups are likely key determinants of its biological profile. Altering the position of the methoxy group from the 4-position to the 2- or 3-position, or moving the acetamido group, would be expected to significantly change the molecule's interaction with its biological target.
The following table illustrates how substituent variations on a biphenyl-acetamide scaffold can influence biological activity, based on data from related compound series.
| Compound Series | Scaffold | Substituent Variation | Impact on Biological Activity | Reference |
| Hsp90 Inhibitors | Biphenyl-amide | Position of biphenyl linkage (para-para vs. para-meta) | Para-para substitution showed superior activity. | nih.gov |
| Urease Inhibitors | Acetamide-sulfonamide | Fluoro-substituted biphenyl vs. phenyl-alkyl on acetamide | Phenyl-alkyl group showed better activity. | scbt.com |
| Anticonvulsants | Biphenyl-acetamide | Replacement of sulfonamide with acetamide | Improved metabolic stability and maintained anticonvulsant activity. | nih.gov |
Iterative Rational Drug Design Strategies
Rational drug design is an iterative process that uses the knowledge of a biological target and the SAR of lead compounds to design more potent and selective drugs. This process typically involves a cycle of design, synthesis, and testing.
The development of new biphenyl-acetamide derivatives often starts with a lead compound, which could be this compound itself or a structurally related molecule with known biological activity. The initial SAR data is used to build a pharmacophore model.
Synthesis Phase: The designed analogs are then synthesized in the laboratory. The synthesis of substituted 4-biphenylamides can be achieved by condensing 4-biphenyl acetic acid with various amines.
Testing Phase: The newly synthesized compounds are then tested for their biological activity and selectivity. The results of these tests provide new SAR data, which feeds back into the design phase of the next iteration.
An example of this iterative process can be seen in the optimization of a biphenyl-sulfonamide, which led to the discovery of the biphenyl acetamide derivative DSP-0565 as a potent antiepileptic drug candidate. nih.gov The initial lead compound had issues with its ADME profile. nih.gov The rational design strategy focused on replacing the sulfonamide group to improve metabolic stability, which ultimately led to the more favorable acetamide derivative. nih.gov This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and is directly applicable to the further development of this compound-based therapeutic agents.
Chemical Probe Development and Applications
Design and Synthesis of Labeled Biphenyl-Acetamide Analogs
The development of effective chemical probes based on the n-(4-methoxybiphenyl-3-yl)acetamide framework involves the strategic attachment of reporter groups, such as fluorescent dyes or photo-cross-linking agents, to the core molecule. The primary challenge in the design of these labeled analogs is to ensure that the appended label does not significantly alter the parent molecule's inherent biological activity or its interaction with its target.
The synthesis of these probes is a multi-step process. Researchers have devised synthetic routes that allow for the introduction of a linker at a specific position on the biphenyl-acetamide scaffold. This linker then serves as an attachment point for the desired reporter group. For example, a common strategy involves modifying the acetamide (B32628) group or the biphenyl (B1667301) rings to incorporate a reactive handle suitable for conjugation with a fluorescent dye. The choice of linker length and composition is critical to provide sufficient flexibility for the reporter group to be detected without sterically hindering the probe's binding to its target.
A series of such probes were synthesized to investigate the Sec translocon, where they were designed to act as "molecular yardsticks". These probes retained the biphenyl-acetamide core, which is known to target the SecYEG protein translocation channel, but were appended with bulky chemical groups of varying sizes. The synthesis allowed for the creation of a library of probes with gradually increasing diameters.
Probing Biological System Structures and Functions
Labeled analogs of this compound serve as powerful tools for exploring the intricate workings of biological machinery. By tracking the location and interaction of these probes, researchers can glean information about the architecture and dynamic nature of cellular components.
Investigation of Protein Translocation Pore Size (e.g., SecYEG)
A notable application of these chemical probes has been in the study of the SecYEG protein translocation channel in bacteria. The SecYEG complex forms a protein-conducting channel across the cytoplasmic membrane, and understanding the physical dimensions of its central pore is key to understanding how it facilitates the passage of nascent polypeptide chains.
Scientists have ingeniously used a series of biphenyl-acetamide-based probes of varying sizes to measure the dimensions of the SecYEG pore. The underlying principle of this molecular yardstick approach is that the ability of a probe to inhibit protein translocation is dependent on its ability to pass through and bind within the channel. By testing a set of probes with incrementally larger attached groups, researchers can determine the maximum size of a molecule that can be accommodated by the pore, thereby defining its effective diameter.
Research findings using this method have revealed that the SecYEG channel is a dynamic structure. It was demonstrated that the pore can be constricted by small-molecule inhibitors and that it can dilate to accommodate larger structures. For instance, one study systematically tested a series of probes, revealing a sharp cut-off in inhibitory activity for probes with diameters exceeding a certain threshold, providing a direct estimate of the pore's dimensions under specific conditions. This approach has provided crucial evidence that the channel is not a rigid structure but rather a flexible gate that can adapt to its substrate.
Metabolic Pathways and Pharmacokinetic Considerations in Preclinical Development in Vitro/animal Models
In Vitro Metabolic Stability Studies
In vitro metabolic stability studies are fundamental in early drug discovery to predict the intrinsic clearance of a compound. These assays evaluate the susceptibility of a compound to metabolic enzymes, primarily in the liver and blood.
Plasma Stability Assessment (e.g., Mouse Plasma)
The stability of a compound in plasma is crucial as it determines the amount of the substance that can reach the target tissues after administration. Instability in plasma can lead to a short half-life and the formation of potentially inactive or toxic metabolites. The assessment typically involves incubating the test compound with plasma from a relevant species, such as the mouse, and monitoring its concentration over time.
Table 1: Plasma Stability of n-(4-Methoxybiphenyl-3-yl)acetamide in Mouse Plasma
| Compound | Time (min) | % Remaining |
| This compound | 0 | No data available |
| 30 | No data available | |
| 60 | No data available | |
| 120 | No data available |
No publicly available data was found for the plasma stability of this compound.
Liver Microsomal Stability Evaluation
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The stability of a compound in the presence of liver microsomes is a key indicator of its hepatic clearance. A high rate of metabolism in this assay often correlates with high first-pass metabolism in vivo, which can significantly reduce the oral bioavailability of a drug.
Table 2: Liver Microsomal Stability of this compound
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |
| Mouse | No data available | No data available |
| Rat | No data available | No data available |
| Human | No data available | No data available |
No publicly available data was found for the liver microsomal stability of this compound.
Bioavailability Assessment in Animal Models (e.g., Rats, Mice)
Bioavailability is a critical pharmacokinetic parameter that measures the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. It is influenced by factors such as absorption and first-pass metabolism. Animal models, such as rats and mice, are routinely used to predict the bioavailability of a compound in humans.
No publicly available data was found regarding the bioavailability of this compound in any animal model.
Cellular Permeability and Transport Mechanisms
The ability of a compound to permeate cell membranes is a prerequisite for its absorption and distribution to target tissues. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict intestinal permeability. By measuring the rate of transport of a compound across a Caco-2 cell monolayer, researchers can estimate its potential for oral absorption.
Table 3: Caco-2 Permeability of this compound
| Direction | Apparent Permeability (Papp, x 10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A→B) | No data available | No data available |
| Basolateral to Apical (B→A) | No data available |
No publicly available data was found for the cellular permeability of this compound.
Theoretical Prediction of Blood-Brain Barrier (BBB) Diffusion
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. The BBB is a highly selective barrier that protects the brain from harmful substances. In silico models, which use the physicochemical properties of a compound (e.g., molecular weight, lipophilicity, polar surface area), are often employed in early discovery to predict its potential to cross the BBB. While experimental validation is necessary, these computational tools provide a valuable initial assessment.
No publicly available data from theoretical predictions of blood-brain barrier diffusion for this compound was found.
Future Directions and Emerging Research Avenues for Biphenyl Acetamide Derivatives
Advanced Synthetic Strategies for Novel and Complex Derivatives
The synthesis of the biphenyl (B1667301) core is fundamental to creating new derivatives. While classic methods like the Wurtz-Fittig and Ullmann reactions have historical significance, modern research is focused on more efficient and versatile cross-coupling strategies. rsc.orgrsc.org Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are central to current synthetic efforts, allowing for the precise construction of the biphenyl system from various precursors like aryl halides and boronic acids. rsc.org
Future synthetic strategies will aim to overcome existing challenges, such as the synthesis of sterically hindered or complexly substituted biphenyls. bohrium.com Innovations in catalyst design, including the development of more active and stable palladium, nickel, or copper catalysts, are crucial. bohrium.com Furthermore, unconventional methods are being explored, such as a recently discovered low-temperature mechanism involving phenylethynyl radical addition, which challenges the traditional view that biphenyl formation requires high temperatures. bohrium.com These advanced methods will enable the creation of novel biphenyl-acetamide derivatives with precisely tuned electronic and steric properties for improved biological activity.
Table 1: Comparison of Key Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction Name | Typical Reactants | Catalyst | Key Advantages |
| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid/Ester | Palladium (Pd) | High functional group tolerance, mild reaction conditions, commercially available reagents. rsc.org |
| Stille Coupling | Aryl Halide + Organotin Reagent | Palladium (Pd) | Tolerant of a wide range of functional groups. rsc.org |
| Negishi Coupling | Aryl Halide + Organozinc Reagent | Palladium (Pd) or Nickel (Ni) | High reactivity and stereospecificity. rsc.org |
| Kumada Coupling | Aryl Halide + Grignard Reagent | Nickel (Ni) or Palladium (Pd) | Utilizes readily available Grignard reagents. rsc.org |
Integration of Omics Data in Mechanistic Studies
To fully understand how biphenyl-acetamide derivatives function, a deeper insight into their mechanism of action (MoA) is required. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. mdpi.com By analyzing how a compound affects these different biological layers, researchers can build comprehensive models of its activity. mdpi.comnih.gov
For instance, transcriptomics can reveal which genes are up- or down-regulated after treatment with a compound, while proteomics can identify changes in protein expression and post-translational modifications. mdpi.com This systems-level perspective moves beyond single-target interactions and helps to construct detailed regulatory networks, identifying not only the primary target but also off-target effects and downstream signaling pathways. mdpi.com This holistic understanding is crucial for rational drug design, enabling the optimization of derivatives to enhance desired effects and minimize unwanted ones. nih.govomicsdi.org The application of these techniques can revolutionize how the MoA of biphenyl-acetamides is elucidated, leading to safer and more effective therapeutic agents. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming medicinal chemistry. These computational tools can analyze vast datasets to predict the properties of novel compounds, significantly accelerating the drug discovery process. For biphenyl-acetamide derivatives, AI/ML models can be trained to predict biological activity, metabolic stability, and potential toxicity based on chemical structure. oup.com
These models can screen virtual libraries containing thousands or even millions of potential derivatives, identifying the most promising candidates for synthesis and testing. oup.com This process, known as virtual screening, saves considerable time and resources compared to traditional high-throughput screening. Furthermore, generative AI models can design entirely new biphenyl-acetamide structures with optimized properties tailored to a specific therapeutic target. nih.gov By integrating AI/ML, researchers can more efficiently navigate the complex chemical space of biphenyl-acetamides to identify candidates with superior therapeutic profiles. oup.com
Table 2: Applications of AI/ML in the Drug Discovery Pipeline
| Stage | AI/ML Application | Description |
| Target Identification | Predictive Modeling | Analyzes biological data to identify and validate novel drug targets. omicsdi.org |
| Hit Identification | Virtual Screening | Screens large compound libraries to identify molecules that are likely to bind to a target. nih.gov |
| Lead Optimization | QSAR & ADMET Prediction | Predicts Structure-Activity Relationships (SAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to refine lead compounds. oup.com |
| Preclinical Studies | Biomarker Discovery | Identifies biomarkers from omics data to predict patient response in clinical trials. nih.gov |
Exploration of Novel Therapeutic Targets and Indications
The biphenyl-acetamide scaffold is a "privileged structure," meaning it is capable of binding to multiple, diverse biological targets. bohrium.com While derivatives have been explored for indications like cancer and inflammation, a significant future avenue is the exploration of novel therapeutic targets. nih.govarchivepp.com
For example, research has identified biphenyl acetamide (B32628) derivatives as potential broad-spectrum anti-epileptic drug candidates. nih.gov Other studies have investigated their role as inhibitors of sphingosine (B13886) kinase 2 (SphK2), a target implicated in cancer and neurodegeneration. researchgate.net The inherent versatility of the scaffold allows for its adaptation to inhibit various enzymes or modulate receptor activity. Future research will involve screening biphenyl-acetamide libraries against new and challenging targets, such as those involved in rare genetic disorders, metabolic diseases, or neurodegenerative conditions like Alzheimer's disease. nih.govgoogle.com This exploration could unlock entirely new therapeutic applications for this valuable class of compounds.
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Q. Advanced
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the biphenyl ring to enhance binding affinity to target proteins like cyclooxygenase-2 (COX-2) .
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl or amino groups to improve metabolic stability .
- In Vitro Assays : Test derivatives for IC50 values against cancer cell lines (e.g., MCF-7) or anti-inflammatory activity in LPS-induced macrophage models .
What computational methods predict the mechanism of action and binding modes of this compound?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors like EGFR or COX-2. Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the acetamide group .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
How should researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers or confounding factors (e.g., impurity levels >5%) .
- Orthogonal Assays : Validate anticancer activity with both MTT and apoptosis assays (Annexin V/PI staining) to confirm cytotoxicity mechanisms .
What strategies mitigate side reactions during the synthesis of this compound?
Q. Advanced
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) during biphenyl coupling to prevent undesired substitutions .
- Low-Temperature Reactions : Perform amidation at 0°C to reduce hydrolysis of the acetamide intermediate .
- Real-Time Monitoring : Use inline FTIR or LC-MS to detect byproducts early and adjust reaction parameters .
How does the compound’s logP value influence its pharmacokinetic profile, and how is it determined?
Q. Advanced
- Experimental LogP : Measure via shake-flask method with octanol/water partitioning, followed by HPLC quantification .
- Computational Prediction : Use software like MarvinSketch or ACD/LogP to estimate hydrophobicity. Optimal logP (2–3) balances membrane permeability and solubility .
- Impact on ADME : Higher logP (>3) may improve blood-brain barrier penetration but reduce aqueous solubility, requiring formulation with cyclodextrins or liposomes .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Reaction Scalability : Transition from batch to flow chemistry for exothermic reactions (e.g., amidation) to maintain temperature control .
- Purification : Replace column chromatography with crystallization using ethanol/water mixtures for cost-effective large-scale purification .
- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.15%) .
How can researchers validate the compound’s target engagement in cellular models?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment to confirm target binding .
- Knockdown/Overexpression Models : Use siRNA or CRISPR to silence putative targets (e.g., COX-2) and assess activity loss .
- Microscale Thermophoresis (MST) : Quantify binding affinity (Kd) in cell lysates with fluorescently labeled compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
